1-(2-biphenylyl)-4-isobutyryl-2-piperazinone
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Overview
Description
1-(2-biphenylyl)-4-isobutyryl-2-piperazinone is a useful research compound. Its molecular formula is C20H22N2O2 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.168127949 g/mol and the complexity rating of the compound is 457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Novel Derivatives : The compound 1-(2-biphenylyl)-4-isobutyryl-2-piperazinone and its derivatives have been the subject of research for their synthesis and structural characterization. For example, a study by Bhat et al. (2018) focused on synthesizing dihydropyrimidinone derivatives containing piperazine/morpholine moiety, showcasing the versatility of piperazinone derivatives in chemical synthesis (Bhat et al., 2018).
Pharmacological Evaluation of Piperazine Derivatives : Piperazine derivatives have been evaluated for their pharmacological properties. Kumar et al. (2017) synthesized a series of piperazine compounds and investigated their antidepressant and antianxiety activities, highlighting the potential therapeutic applications of such compounds (Kumar et al., 2017).
Discovery of Potent Inhibitors in Drug Development : Piperazinone derivatives have been identified as potential inhibitors in drug discovery. Kakarla et al. (2014) identified a piperazinone derivative as a potent inhibitor of the HCV nonstructural protein NS4B, demonstrating the relevance of such compounds in the development of new drugs (Kakarla et al., 2014).
Antimicrobial and Antifungal Activities : Research has also explored the antimicrobial and antifungal potential of piperazinone derivatives. Bektaş et al. (2010) synthesized triazole derivatives containing piperazine and assessed their antimicrobial activities, revealing their potential use in combating infections (Bektaş et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(2-methylpropanoyl)-1-(2-phenylphenyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15(2)20(24)21-12-13-22(19(23)14-21)18-11-7-6-10-17(18)16-8-4-3-5-9-16/h3-11,15H,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLWXGZWBGGEJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(C(=O)C1)C2=CC=CC=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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